molecular formula C13H8ClFN4O B3922001 N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine

N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine

Cat. No. B3922001
M. Wt: 290.68 g/mol
InChI Key: IPDFUZDXUJXGQX-NGYBGAFCSA-N
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Description

N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine, commonly known as CFTRinh-172, is a chemical compound that has been extensively studied for its potential therapeutic applications. CFTRinh-172 is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the movement of ions across cell membranes. CFTRinh-172 has been shown to have a number of potential applications in scientific research, particularly in the study of cystic fibrosis and other ion channel-related diseases.

Mechanism of Action

N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amineinh-172 works by binding to a specific site on the N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine protein, known as the regulatory domain. This binding prevents the this compound protein from opening and allowing ions to pass through, which leads to a decrease in ion transport across cell membranes.
Biochemical and Physiological Effects:
N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amineinh-172 has been shown to have a number of biochemical and physiological effects, particularly in the context of cystic fibrosis. N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amineinh-172 has been shown to increase fluid secretion in the airways, which can help to alleviate the symptoms of cystic fibrosis. Additionally, N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amineinh-172 has been shown to reduce inflammation in the airways, which can help to prevent further damage to lung tissue.

Advantages and Limitations for Lab Experiments

N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amineinh-172 has a number of advantages for use in lab experiments, particularly in the study of cystic fibrosis and other ion channel-related diseases. N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amineinh-172 is a small molecule inhibitor, which makes it relatively easy to synthesize and purify. Additionally, N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amineinh-172 has been extensively studied and has a well-characterized mechanism of action. However, there are also some limitations to the use of N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amineinh-172 in lab experiments. For example, N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amineinh-172 may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are a number of potential future directions for research on N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amineinh-172 and its potential therapeutic applications. One area of research could focus on developing more selective inhibitors of the N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine protein, which could help to reduce the risk of off-target effects. Additionally, research could focus on developing new drug delivery methods for N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amineinh-172, such as inhalation therapies, which could improve its efficacy in the treatment of cystic fibrosis. Finally, research could focus on using N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amineinh-172 as a tool to study the role of ion channels in other diseases, such as cancer and neurological disorders.

Scientific Research Applications

N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amineinh-172 has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis and other ion channel-related diseases. N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amineinh-172 has been shown to inhibit the activity of the N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine protein, which is responsible for regulating the movement of ions across cell membranes. This inhibition can lead to increased fluid secretion in the airways, which can help to alleviate the symptoms of cystic fibrosis.

properties

IUPAC Name

(E)-1-[5-(3-chloro-4-fluorophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFN4O/c14-11-5-9(1-3-12(11)15)13-4-2-10(20-13)6-18-19-7-16-17-8-19/h1-8H/b18-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDFUZDXUJXGQX-NGYBGAFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=NN3C=NN=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CC=C(O2)/C=N/N3C=NN=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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